Ethyl 6-chloro-5-cyano-2-methylnicotinate
Description
The Significance of Nicotinate (B505614) Scaffolds in Modern Organic Chemistry
Nicotinate scaffolds, which are derivatives of nicotinic acid (vitamin B3), represent a privileged structure in modern organic chemistry and medicinal chemistry. researchgate.net The pyridine (B92270) ring inherent in nicotinates is a key structural motif found in numerous natural products, coenzymes like NAD+, and a vast array of synthetic compounds. nih.govbeilstein-journals.org The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and potential for hydrogen bonding. nih.gov
In organic synthesis, the nicotinate framework allows for a wide range of chemical modifications. The ester group can be hydrolyzed, reduced, or converted to amides, while the pyridine ring itself can undergo various substitution reactions. This versatility makes nicotinate derivatives valuable building blocks for constructing complex molecular architectures. nih.gov Researchers are continually exploring new synthetic methodologies to create functionalized nicotinates, as these scaffolds are integral to the development of novel compounds with diverse applications. nih.gov
Broader Context of Pyridine Derivative Investigations in Academia
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with academic research continuously exploring their synthesis and applications. nih.govglobalresearchonline.net The pyridine ring is a common feature in many pharmaceuticals, agrochemicals, and functional materials. nih.govglobalresearchonline.net Academic investigations often focus on developing novel and efficient synthetic routes to access substituted pyridines, as the substitution pattern on the ring dramatically influences the compound's properties and biological activity. beilstein-journals.org
Current research trends include the development of C-H functionalization techniques to selectively modify the pyridine ring, the use of pyridine derivatives as ligands in catalysis, and the synthesis of pyridine-based compounds for applications in materials science. nih.govnih.gov The exploration of pyridine chemistry in academia provides the fundamental knowledge and tools necessary for the advancement of applied fields, including drug discovery. globalresearchonline.net
Positioning of Ethyl 6-chloro-5-cyano-2-methylnicotinate as a Pivotal Research Precursor
Within the broad landscape of pyridine derivatives, this compound stands out as a crucial intermediate in targeted synthesis. Its specific arrangement of functional groups—a reactive chlorine atom, a cyano group, and an ester—makes it an ideal starting material for building more complex, biologically active molecules. The chlorine at the 6-position is susceptible to nucleophilic substitution, providing a key handle for introducing new functionalities.
This compound has been identified as a key intermediate in the multi-kilogram manufacturing process of P2Y12 antagonists, a class of drugs that inhibit platelet aggregation. The development of efficient and scalable synthetic routes to this compound has been a significant focus of process chemistry research, underscoring its industrial importance as a pivotal precursor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZBVLFURRXJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383032 | |
| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64119-42-2 | |
| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro Pyridine' | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
Evolution of Synthetic Routes and Associated Process Challenges
The journey to an efficient synthesis of this compound began with preparative methods that, while feasible at a laboratory scale, presented considerable obstacles to yield optimization and large-scale production. These early routes laid the groundwork for future improvements by highlighting critical areas of chemical and process instability.
Analysis of Initial Preparative Methods and Yield Optimization Constraints
The initial, multi-step synthesis of this compound commenced with the condensation of ethyl acetoacetate (B1235776) with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate. This was followed by a subsequent condensation with cyanoacetamide to produce the pyridone precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The final step involved the chlorination of this pyridone to yield the target molecule. google.com
Investigation of Intermediate Instabilities and Agitation Difficulties in Early Syntheses
Furthermore, the condensation reaction to form the pyridone precursor was hampered by severe operational difficulties. As the reaction progressed, a thick slurry would form, which made effective agitation within the reaction vessel challenging. google.com Poor agitation resulted in localized temperature and concentration gradients, leading to the formation of additional impurities and an inconsistent product profile. The physical nature of the reaction mixture was a major impediment to achieving a reproducible and high-yielding process at scale.
Development of Robust and Scalable Synthetic Pathways
Addressing the shortcomings of the initial synthetic methods required a detailed investigation into the reaction mechanisms and the development of novel process conditions. This led to a significantly improved and scalable synthesis capable of producing the target compound in high yield and purity.
Mechanistic Elucidation and Optimization of Condensation Reactions
A breakthrough in the synthesis was achieved through the elucidation of the mechanism of formation of two major impurities in the pyridone formation step. tandfonline.com By understanding the pathways that led to these byproducts, researchers were able to devise a modified route with significant process improvements in terms of yield, purity, and operability. tandfonline.com
The optimized process involved a revised crystallization procedure for the pyridone intermediate, which allowed for its isolation in higher purity and with a more consistent physical form. This improved crystallization not only removed impurities more effectively but also resulted in a more manageable solid, mitigating the agitation issues encountered in the earlier method. google.com
Refinement of Chlorination Protocols for Enhanced Purity and Yield
The final chlorination step, which converts the pyridone to the desired this compound, also required significant refinement. The use of chlorinating agents like phosphorus oxychloride (POCl3) is common for this type of transformation. scirp.org However, scaling up this reaction presented its own set of challenges.
When the chlorination reaction, likely a Vilsmeier-Haack type reaction, was scaled up to a 6-8 kg scale, the formation of polymeric byproducts was observed. google.com This is a common issue in large-scale Vilsmeier-Haack reactions, where poor temperature control can lead to runaway reactions and the formation of intractable materials. google.com The refined protocol involved careful control of reaction temperature and a well-defined workup procedure, including a controlled, exothermic quench of the excess POCl3, to ensure the selective formation of the desired product and minimize the formation of polymeric impurities. google.com
Strategies for Multi-Kilogram Scale Production and Manufacturing Improvements
This enhanced process was successfully scaled up to produce over 80 kg of the key intermediate, a quantity sufficient to support ongoing clinical development programs. tandfonline.com The strategies employed included not only the chemical modifications to the reaction steps but also improvements in the physical processing, such as the development of a better crystallization procedure that addressed the agitation problems of the initial synthesis. google.com These manufacturing improvements were critical in providing a reliable and cost-effective supply of this vital pharmaceutical intermediate.
| Process Improvements | N/A | - Mechanistic understanding of impurity formation- Optimized crystallization of pyridone- Refined chlorination protocol |
Diverse Synthetic Approaches and Starting Materials
The synthesis of this compound can be approached through several strategic pathways, each employing different starting materials and chemical principles. These methods offer flexibility in precursor selection and process optimization.
While not the most common route for the primary synthesis of this specific molecule, the principles of nucleophilic aromatic substitution are fundamental to the chemistry of chloropyridines. wikipedia.orgchempanda.com Generally, a chlorine atom on a pyridine (B92270) ring can be displaced by a variety of nucleophiles. wikipedia.org The reactivity of the chloropyridine is significantly influenced by the electronic nature of other substituents on the ring. nih.gov Electron-withdrawing groups, such as the cyano and ester groups present in the target molecule, would be expected to activate the chloro position towards nucleophilic attack. This principle is more frequently exploited in the reactions of this compound rather than in its direct synthesis.
The Sandmeyer reaction is a versatile and widely used method for the conversion of an aryl amine into an aryl halide or cyanide via a diazonium salt intermediate, typically catalyzed by a copper(I) salt. wikipedia.orgnih.gov This reaction provides a powerful tool for introducing chloro or cyano groups onto an aromatic ring in positions that might be difficult to access through other means. masterorganicchemistry.comorganic-chemistry.org
In a hypothetical synthetic route to this compound, one could envision starting from a precursor such as Ethyl 6-amino-5-cyano-2-methylnicotinate. The amino group could be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with a copper(I) chloride catalyst would displace the diazonium group with a chlorine atom, yielding the final product. wikipedia.orgmasterorganicchemistry.com This classic transformation underscores the potential for diazonium salt chemistry in the synthesis of highly substituted pyridines.
Table 1: Hypothetical Sandmeyer Reaction for Target Compound Synthesis
| Starting Material | Key Reagents | Intermediate | Product | Reaction Type |
|---|---|---|---|---|
| Ethyl 6-amino-5-cyano-2-methylnicotinate | 1. NaNO₂, HCl (aq) 2. CuCl | Ethyl 5-cyano-6-diazonium-2-methylnicotinate chloride | This compound | Diazotization followed by Sandmeyer Reaction |
A highly efficient and practical route for the large-scale manufacture of this compound involves the chlorination of its corresponding 2-pyridone precursor. researchgate.net The starting material, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, exists in tautomeric equilibrium with its 6-hydroxy-nicotinate form.
Table 2: Synthesis via Chlorination of a 2-Pyridone Precursor
| Precursor | Chlorinating Agent | Product | Reported Scale | Key Advantage |
|---|---|---|---|---|
| Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Phosphorus oxychloride (POCl₃) | This compound | >80 kg | High yield and scalability researchgate.net |
Fundamental Chemical Transformations and Reactivity Profiles
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the activated chloro substituent, the electron-withdrawing cyano and ester groups, and the pyridine ring itself.
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, a characteristic reaction for chloropyridines. chempanda.comlookchem.com This reactivity is enhanced by the presence of the adjacent cyano group and the ester group on the ring, which help to stabilize the intermediate formed during the substitution process.
A notable example of this reactivity is the coupling of this compound with 4-piperidinecarboxylic acid (isonipecotic acid). This reaction, which displaces the chloride to form a new carbon-nitrogen bond, proceeds in an 81% yield. researchgate.net This transformation demonstrates the utility of the title compound as a building block for constructing more complex molecules. A variety of nucleophiles, including amines, thiols, and alkoxides, can potentially be used to displace the chloro group, leading to a diverse array of substituted pyridine derivatives. researchgate.net
Table 3: Example of Nucleophilic Substitution at the Chloro Position
| Substrate | Nucleophile | Product | Reported Yield |
|---|---|---|---|
| This compound | 4-Piperidinecarboxylic acid | Ethyl 5-cyano-2-methyl-6-(4-carboxypiperidin-1-yl)nicotinate | 81% researchgate.net |
The redox chemistry of this compound offers pathways for further functionalization. The pyridine ring itself can undergo oxidation, typically at the nitrogen atom, to form an N-oxide. chempanda.com The formation of a pyridine N-oxide can, in turn, activate the C-Cl bond, lowering the energy barrier for a subsequent nucleophilic dechlorination (reduction) process. acs.org
The cyano group is also a site for redox transformations. It can be reduced to an aminomethyl group (-CH₂NH₂) under various conditions, such as catalytic hydrogenation. Electrochemical methods have also been employed for the reduction of cyanopyridines. google.com For example, the electrochemical reduction of cyanopyridine isomers can be performed in an ion-exchange membrane-divided flow cell at a lead dioxide cathode. google.com Conversely, the cyano group could potentially be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, which represents a formal oxidation of the carbon atom. The ester group can also be reduced, for instance with a strong hydride reagent, to a primary alcohol. Computational and experimental studies on various cyanopyridine isomers have explored their reduction potentials, which are key parameters in designing redox flow batteries. jcesr.org
Applications in Medicinal Chemistry and Pharmaceutical Discovery
Role of Ethyl 6-chloro-5-cyano-2-methylnicotinate as a Key Pharmaceutical Intermediate
The utility of this compound in pharmaceutical manufacturing is well-documented, particularly in the creation of potent and selective modulators of key biological targets. Its chemical structure allows for stepwise, high-yield modifications, making it an ideal starting point for multi-kilogram scale synthesis of active pharmaceutical ingredients (APIs).
The most prominent application of this compound is as a key intermediate in the synthesis of P2Y12 receptor antagonists. researchgate.netacs.org The P2Y12 receptor is a critical protein in platelet activation and aggregation, making it a major target for antithrombotic drugs used to treat and prevent conditions like myocardial infarction and stroke. mdpi.comnih.gov
This compound serves as a foundational scaffold for the drug candidate AZD1283, a potent, selective, and reversible P2Y12 antagonist. acs.orgnih.govtocris.com The synthesis of AZD1283 from this compound has been optimized for large-scale production, supporting extensive preclinical and clinical studies. researchgate.netacs.org One established synthetic route involves a two-step process:
Coupling Reaction: this compound is first coupled with 4-piperidinecarboxylic acid (isonipecotic acid). This reaction typically proceeds with a high yield of around 81%. researchgate.netacs.org
Amide Coupling: The resulting pyridine (B92270) acid intermediate is then subjected to an amide coupling reaction with benzylsulfonamide, using a coupling reagent like N,N'-Carbonyldiimidazole (CDI), to afford the final product, AZD1283, in yields as high as 79%. researchgate.netacs.org
The efficiency of this synthetic pathway, which has been scaled up to produce batches in excess of 80 kg, underscores the industrial importance of this compound as a reliable precursor. researchgate.netacs.org
Table 1: Key Synthetic Steps for AZD1283
| Step | Reactants | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | This compound, 4-piperidinecarboxylic acid | - | Pyridine acid intermediate | 81% | acs.org, researchgate.net |
| 2 | Pyridine acid intermediate, Benzylsulfonamide | CDI | AZD1283 | 79% | acs.org, researchgate.net |
While the pyridine ring is a common motif in kinase inhibitors, current research literature does not extensively document the specific use of this compound as a direct precursor in the development of this class of drugs.
Similarly, there is limited specific information available in the reviewed scientific literature that details the role of this compound as a primary building block for the synthesis of acetylcholinesterase modulators.
Pharmacological Investigations of Derivatives and Analogues
The derivatives of this compound, most notably AZD1283, have been the subject of intensive pharmacological study. These investigations have provided crucial insights into the mechanisms of P2Y12 receptor antagonism and its therapeutic effects.
The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP), triggering a signaling cascade that leads to platelet aggregation and thrombus formation. mdpi.comnih.gov Derivatives of this compound, such as AZD1283, function as potent antagonists that block the binding of ADP to this receptor. nih.govnih.gov By inhibiting this interaction, these compounds effectively prevent platelet activation and aggregation. mdpi.comtocris.com
In vivo studies have demonstrated that AZD1283 dose-dependently inhibits ADP-induced platelet aggregation, leading to an increase in blood flow and a significant antithrombotic effect. tocris.comnih.gov This mechanism of action is crucial for preventing the formation of blood clots in arterial thrombosis. nih.gov The development of these antagonists represents a significant advancement in antiplatelet therapy, offering reversible and potent inhibition. nih.gov
The molecular interactions between AZD1283 and the human P2Y12 receptor have been elucidated through high-resolution crystal structures. nih.gov The structure of the P2Y12 receptor in complex with AZD1283 reveals that the antagonist binds in a well-defined pocket within the receptor's transmembrane helices. nih.gov
Key interactions stabilize the binding of the antagonist:
Hydrophobic Contacts: The ethyl ester group of AZD1283, derived directly from the parent intermediate, forms critical hydrophobic contacts with receptor residues Valine-190 and Cysteine-194 within a small sub-cavity. researchgate.net
Polar Interactions: The benzylsulfonamide portion of the molecule also forms important polar interactions with other residues in the binding pocket. nih.gov
This detailed structural understanding provides a basis for the rational design of new, improved P2Y12 inhibitors. mdpi.comnih.gov The crystal structure highlights a distinct conformation of the receptor's helix V, setting it apart from other known class A GPCRs and offering a unique target for future drug development. mdpi.comnih.gov
Table 2: Molecular Interactions of AZD1283 with the P2Y12 Receptor
| AZD1283 Moiety | Interacting Receptor Residues | Type of Interaction | Reference |
|---|---|---|---|
| Ethyl Ester Group | Valine-190 (Val-190) | Hydrophobic | researchgate.net |
| Ethyl Ester Group | Cysteine-194 (Cys-194) | Hydrophobic | researchgate.net |
| Benzylsulfonamide Group | Various Pocket Residues | Polar | nih.gov |
Mechanisms of Antiplatelet Aggregation via P2Y12 Receptor Antagonism
Structure-Activity Relationship (SAR) Studies of Nicotinate (B505614) Derivatives
While structure-activity relationship (SAR) studies have been performed on various series of nicotinate derivatives to optimize their biological activities, a specific SAR analysis focusing on this compound and its close analogs is not available in the literature. SAR studies have been conducted on the more complex molecules synthesized from this compound, for example, in the development of P2Y12 receptor antagonists. researchgate.netnih.gov These studies, however, focus on the final products rather than the intermediate itself.
Correlative Analysis of Substituent Modifications and Biological Potency
The structural framework provided by this compound allows for systematic modifications to explore and optimize biological activity. Structure-activity relationship (SAR) studies on derivatives have revealed key insights into what drives potency against the P2Y12 receptor.
One significant finding is the impact of the acyl sulfonamide portion of the molecule. Research has shown that replacing a 5-chlorothienyl group with a benzyl (B1604629) sulfonamide leads to a substantial increase in potency. acs.orgnih.gov Further modifications, such as the cyclization of the ester substituent on the pyridine ring to form lactone analogues, have been shown to significantly improve metabolic stability, a crucial factor for a drug's effectiveness. acs.orgnih.gov The addition of a 4-methyl group to a piperidinyl moiety in these derivatives also contributed to enhanced metabolic stability. acs.orgnih.gov
Conversely, some modifications have been found to be detrimental to activity. For instance, replacing the -NH group in the acylsulfonamide linker with a methyl group resulted in a 5- to 11-fold decrease in potency. researchgate.net Similarly, substituting the ethyl ester group with smaller (methyl) or larger (isopropyl) groups also reduced the compound's potency. researchgate.net
| Scaffold Position | Substituent Modification | Effect on Potency/Metabolic Stability | Reference |
|---|---|---|---|
| Acyl Sulfonamide | Replacement of 5-chlorothienyl with benzyl sulfonamide | Significant increase in potency | acs.orgnih.gov |
| Ester Substituent | Cyclization to form lactone analogue | Significantly enhanced metabolic stability | acs.orgnih.gov |
| Piperidinyl Moiety | Addition of a 4-methyl group | Enhanced metabolic stability | acs.orgnih.gov |
| Acylsulfonamide Linker | Replacement of -NH with a methyl group | 5- to 11-fold decrease in potency | researchgate.net |
| Ethyl Ester Group | Replacement with methyl or isopropyl group | Reduced potency | researchgate.net |
Elucidation of Key Structural Elements for Receptor Binding Affinity
The binding of this compound derivatives to the P2Y12 receptor has been elucidated through structural studies, including X-ray crystallography of the receptor in complex with the antagonist AZD1283. nih.govresearchgate.net These studies have identified several key structural elements that are crucial for high-affinity binding.
The acylsulfonamide moiety is another critical feature for high affinity. The sulfonyl group is known to increase the compound's affinity for the receptor. researchgate.net
| Structural Element | Receptor Interaction | Reference |
|---|---|---|
| Nicotinate Group | π-π stacking with Y1053.33 | nih.gov |
| Ethyl Ester Group | Hydrophobic contacts with Val-1905.39 and Cys-1945.43 | researchgate.net |
| Cyano Group | Overlays with native agonist's functional groups | nih.gov |
| Sulfonyl Group | Increases binding affinity | researchgate.net |
Strategic Optimization for Enhanced Pharmacological Efficacy
Starting from the this compound scaffold, medicinal chemists have employed strategic optimization to enhance the pharmacological efficacy of the resulting compounds. A primary focus has been on improving druglike properties, particularly metabolic stability. acs.orgnih.gov
A successful strategy involved the design of bicyclic pyridine derivatives. By cyclizing the ester substituent on the pyridine ring to the ortho-methyl group, a series of lactone analogues of AZD1283 were created. acs.orgnih.gov This structural modification led to a significant enhancement in metabolic stability. acs.orgnih.gov Further optimization was achieved by introducing a 4-methyl substituent to the piperidinyl moiety, which also contributed to improved metabolic stability. acs.orgnih.gov
These strategic modifications resulted in compounds with potent inhibition of platelet aggregation in vitro and demonstrated antithrombotic efficacy in preclinical models. acs.orgnih.gov
Application of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have been instrumental in understanding and predicting the behavior of molecules derived from this compound.
In Silico Approaches for Predicting Ligand-Target Interactions
The availability of the X-ray crystal structure of the P2Y12 receptor in complex with AZD1283 has been a valuable tool for in silico studies. nih.gov This structural information has been used to develop structure-based pharmacophore models. nih.gov These models define the key chemical features required for a molecule to bind to the receptor and are used to virtually screen large compound libraries to identify new potential P2Y12 antagonists. nih.gov
Investigation of Receptor Conformational Dynamics in Ligand Complexes
Structural analysis of the P2Y12 receptor has revealed significant conformational changes upon ligand binding. nih.govresearchgate.net There are dramatic differences in the receptor's shape when bound to a nucleotide agonist compared to a non-nucleotide antagonist like AZD1283. nih.govresearchgate.net These findings indicate a high degree of plasticity in the ligand-binding pocket, particularly in the extracellular regions. nih.gov The agonist and non-nucleotide antagonist occupy partially overlapping but distinct orientations within the binding site. nih.gov Understanding these conformational dynamics is crucial for the rational design of new antagonists with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the chemical structures of P2Y12 antagonists with their biological activities. In one such study, a QSAR model was developed for a series of 118 compounds. nih.gov The pharmacophoric model derived from the crystal structure of P2Y12 with AZD1283 was a key component in this QSAR analysis, highlighting the importance of specific structural features in explaining the variation in biological activity. nih.gov Such QSAR models can be powerful predictive tools in the design of new, more potent inhibitors. nih.gov
Advanced Derivatization and Analog Synthesis from Ethyl 6 Chloro 5 Cyano 2 Methylnicotinate
Design and Synthesis of Novel Chemical Scaffolds
Ethyl 6-chloro-5-cyano-2-methylnicotinate serves as a versatile precursor for the development of complex heterocyclic systems. Its reactive sites—the chloro, cyano, and ester groups—provide multiple avenues for derivatization, enabling the construction of novel molecular architectures with potential biological significance.
Azetidine-Based Derivatives and Their Biological Assessment
The azetidine (B1206935) ring, particularly the 2-azetidinone (or β-lactam) structure, is a recognized pharmacophore present in many biologically active compounds, most notably β-lactam antibiotics. acgpubs.org The synthesis of azetidinone derivatives from a nicotinate (B505614) scaffold typically involves a multi-step sequence. A common synthetic pathway begins with the conversion of the ethyl ester group of the parent molecule into a nicotinic acid hydrazide. This hydrazide is then condensed with various aromatic or heterocyclic aldehydes to form Schiff bases. The final step is a cyclocondensation reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to construct the 2-azetidinone ring. researchgate.netresearchgate.net
This synthetic strategy allows for the introduction of a wide variety of substituents on the azetidinone ring, leading to a library of novel compounds. These derivatives have been subjected to biological screening, revealing a broad spectrum of activities. Research has demonstrated that compounds incorporating the azetidine moiety exhibit significant antimicrobial, antitubercular, anti-inflammatory, and antioxidant properties. acgpubs.orgresearchgate.netnih.govjmchemsci.commedwinpublishers.com For instance, certain synthesized azetidinone derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable to standard reference drugs. researchgate.net
| Derivative Class | Substituents | Observed Biological Activity | Reference |
|---|---|---|---|
| Azetidin-2-ones | Various Aryl/Heteroaryl groups | Antibacterial (Gram-positive, Gram-negative) | researchgate.netresearchgate.net |
| Azetidin-2-ones | Phenothiazine moiety | Antifungal, Antitubercular | acgpubs.org |
| Azetidin-2-ones | Sulfonamide structures | Antioxidant | nih.gov |
| Azetidin-2-ones | Indole carboxamide | Antibacterial, Antifungal | medwinpublishers.com |
Sulfonylurea Analogues and Their Pharmacological Profiles
Sulfonylureas are a well-established class of compounds with a history of use as herbicides and antidiabetic agents. mdpi.comtermedia.pl Their biological activity stems from their ability to target specific proteins, such as the acetohydroxyacid synthase (AHAS) in plants and microbes, or the ATP-sensitive potassium channels in pancreatic β-cells. mdpi.comtermedia.pl The synthesis of sulfonylurea analogues from this compound can be envisioned by modifying the pyridine (B92270) core to incorporate the essential sulfonylurea bridge (-SO₂NHCONH-).
Pharmacological evaluation of various sulfonylurea derivatives has revealed diverse profiles. In the context of antimicrobial research, certain novel sulfonylureas have demonstrated promising inhibitory activity against pathogens like Candida albicans and Mycobacterium tuberculosis. mdpi.com Interestingly, structure-activity relationship studies have shown that minor modifications, such as changing substituents on the heterocyclic or aromatic rings, can significantly alter the biological target spectrum. For example, some series of synthesized sulfonylureas exhibit strong antifungal activity but no effect against Staphylococcus aureus, while other closely related analogues are active against S. aureus but show no anti-Candida activity. mdpi.com
| Compound Class | Biological Target | Primary Pharmacological Effect | Key Findings |
|---|---|---|---|
| Herbicidal Sulfonylureas | Acetohydroxyacid Synthase (AHAS) | Inhibition of branched-chain amino acid synthesis | Effective against weeds; safe for mammals due to target absence. mdpi.com |
| Antidiabetic Sulfonylureas | Pancreatic β-cell KATP channels | Stimulation of insulin (B600854) secretion | Lowers blood glucose; risk of hypoglycemia. termedia.plnih.gov |
| Antimicrobial Sulfonylureas | Acetohydroxyacid Synthase (AHAS) | Inhibition of microbial growth | Activity reported against C. albicans and M. tuberculosis. mdpi.com |
Synthesis of Azopyridine Dyes
Azo compounds, characterized by the R-N=N-R' functional group, are historically significant as dyes and pigments. researchgate.netrdd.edu.iq The synthesis of azopyridine dyes from this compound is a feasible chemical transformation. A key step involves the conversion of the 6-chloro substituent to a 6-amino group, for example, through nucleophilic aromatic substitution with an ammonia (B1221849) source. This creates the necessary primary aromatic amine precursor, ethyl 6-amino-5-cyano-2-methylnicotinate.
An efficient method for creating symmetrical 2,2'-azopyridine dyes involves the direct oxidation of the 6-amino-nicotinate precursor. researchgate.net This approach avoids the traditional two-step diazotization-coupling process. researchgate.netyoutube.com The resulting (E)-diethyl 6,6′-(diazene-1,2-diyl)bis(5-cyano-2-methylnicotinate) derivatives represent a novel class of 2,2'-azopyridine dyes. The color and spectroscopic properties of these dyes are determined by the extended π-conjugated system formed by the two pyridine rings linked by the azo bridge. Their characterization is typically performed using techniques like UV-visible spectroscopy to determine their maximum absorption wavelengths (λmax). researchgate.netresearchgate.net
| Precursor Compound | Reaction Type | Product Class | Spectroscopic Property |
|---|---|---|---|
| Ethyl 6-amino-5-cyano-2-methyl-4-arylnicotinates | Oxidation | Symmetrical 2,2'-Azopyridine Dyes | Strong absorption in the visible region. researchgate.net |
| Aromatic Primary Amine | Diazotization | Aromatic Diazonium Salt | Intermediate for coupling reactions. youtube.com |
| Aromatic Diazonium Salt + Electron-Rich Aromatic | Azo Coupling | Azo Dyes | Characterized by λmax via UV-Vis spectroscopy. researchgate.net |
Introduction of Various Aryl Substitutions on the Pyridine Ring
The introduction of aryl substituents onto the pyridine core is a powerful strategy for creating structural diversity. The chlorine atom at the 6-position of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. uwindsor.ca The Suzuki-Miyaura reaction, in particular, is a highly effective method for forming C-C bonds by coupling an aryl halide with an arylboronic acid. uwindsor.caacs.org
The reactivity of the chloropyridine substrate is enhanced by the presence of the electron-withdrawing cyano and ester groups on the ring. uwindsor.ca The reaction typically proceeds in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., PCy₃ or P(t-Bu)₃), and a base. acs.org This methodology allows for the coupling of a wide range of aryl- and heteroarylboronic acids, enabling the synthesis of a large library of 6-aryl-substituted nicotinates. This late-stage functionalization is valuable for exploring structure-activity relationships in medicinal chemistry programs. nsf.gov
| Reaction Type | Substrates | Catalyst System (Example) | Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand + Base | Ethyl 6-aryl-5-cyano-2-methylnicotinate |
| Suzuki-Miyaura Coupling | 2,4-Dichloropyridines + Organoboron Reagents | Pd Catalyst / NHC Ligand | C4-arylated Pyridines |
| Direct C-H Arylation | 2-Chloropyridine + Fluoroarenes | Palladium Catalyst | 2-(Fluorinated aryl)pyridines |
Strategies for Modulating Biological Stability
The inherent chemical structure of a compound dictates its metabolic fate. Modifying functional groups is a key strategy to influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
Investigations into the Influence of Esterification on Metabolic Pathways
The ethyl ester group in this compound plays a crucial role in the compound's potential metabolic profile. Esters of nicotinic acid are often considered prodrugs; they are more lipophilic than their corresponding carboxylic acids, which can facilitate passage across biological membranes. nih.gov Following absorption, these esters are susceptible to hydrolysis by esterase enzymes present in plasma and various tissues, releasing the active carboxylic acid form. nih.gov
Studies on a series of alkyl nicotinate esters (methyl, ethyl, butyl) have shown that the length of the alkyl chain influences both the rate of skin permeation and the rate of metabolic hydrolysis. nih.gov While longer alkyl chains can increase permeability, the esterase activity may differ, affecting the ratio of the ester to the hydrolyzed acid that reaches the target site. nih.gov Therefore, the ethyl group represents a specific choice that balances permeability and susceptibility to metabolic conversion. The stability of the ester bond is a critical consideration in formulation science, as it impacts the delivery and efficacy of the active compound.
| Nicotinate Ester | Alkyl Chain | Effect on Permeability | Metabolic Pathway | Reference |
|---|---|---|---|---|
| Methyl Nicotinate | -CH₃ | Lower permeability compared to longer chains | Hydrolysis by skin esterases | nih.gov |
| Ethyl Nicotinate | -CH₂CH₃ | Intermediate permeability | Hydrolysis by skin esterases; metabolic saturation observed | nih.gov |
| Butyl Nicotinate | -(CH₂)₃CH₃ | Higher permeability compared to shorter chains | Hydrolysis by skin esterases | nih.gov |
Evaluation of Chemical Stability for Derived Compounds in Solution
The chemical stability of pharmacologically active compounds in solution is a critical parameter, influencing their shelf-life, formulation strategies, and ultimately their therapeutic efficacy. While specific stability data for derivatives of this compound are not extensively documented in publicly available literature, an understanding of their potential stability can be inferred from studies on analogous structures, such as various nicotinate esters and cyanopyridine derivatives.
In general, the ester functional group in nicotinates is susceptible to hydrolysis, a reaction that can be influenced by pH, temperature, and the presence of enzymes. Studies on methylnicotinate in aqueous solutions have shown that it undergoes slow hydrolysis to form nicotinic acid. This degradation proceeds at a rate of approximately 0.5% per year, indicating a high degree of chemical stability. The primary degradation pathway is the hydrolysis of the methyl ester. Similarly, investigations into the degradation kinetics of benzyl (B1604629) nicotinate in aqueous solutions over a pH range of 2.0 to 10.0 revealed that the decomposition follows apparent first-order kinetics and is catalyzed by hydroxide (B78521) ions. The stability of benzyl nicotinate was observed to increase with the addition of co-solvents like glycerol (B35011) or polyethylene (B3416737) glycol 400.
The following table summarizes the key factors influencing the stability of nicotinate esters in solution, which can be extrapolated to derivatives of this compound.
Table 1: Factors Affecting the Stability of Nicotinate Esters in Solution
| Factor | Effect on Stability |
|---|---|
| pH | Hydrolysis is generally faster at alkaline and acidic pH compared to neutral pH. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. |
| Co-solvents | The presence of co-solvents like glycerol and polyethylene glycol can enhance stability. |
| Enzymes | Esterases present in biological systems can catalyze the hydrolysis of the ester linkage. |
Exploration of Related Pyridine Derivatives for Broader Therapeutic Scope
The pyridine scaffold is a versatile platform in medicinal chemistry, and its derivatization can lead to compounds with a wide range of therapeutic applications. Starting from this compound, various synthetic modifications can be envisioned to explore new therapeutic targets.
Studies on 2-Alkynylpyridine Derivatives as mGluR5 Antagonists
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor that has been implicated in a variety of neurological and psychiatric disorders. A prominent class of mGluR5 antagonists features a 2-alkynylpyridine core structure. The synthesis of such compounds can be achieved through Sonogashira cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
The chloro substituent at the 6-position of this compound makes it a suitable substrate for such palladium-catalyzed cross-coupling reactions. By reacting it with various terminal alkynes, a library of 2-alkynyl-5-cyano-2-methylnicotinate derivatives can be generated. Subsequent modifications of the ester and cyano groups could further expand the chemical diversity and allow for the optimization of pharmacological properties.
The general synthetic approach to 2-alkynylpyridine derivatives from a chloropyridine precursor is outlined in the table below.
Table 2: General Scheme for the Synthesis of 2-Alkynylpyridine Derivatives via Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Ethyl 6-alkynyl-5-cyano-2-methylnicotinate |
The resulting 2-alkynylpyridine derivatives could then be evaluated for their antagonist activity at the mGluR5 receptor, potentially leading to the discovery of novel therapeutic agents for conditions such as anxiety, depression, and fragile X syndrome.
Homology Modeling and Docking Studies for P2Y14 Receptor
The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars and is involved in inflammatory responses. Due to the lack of a crystal structure for the P2Y14 receptor, homology modeling has been employed to gain insights into its structure and ligand binding modes. acs.orgresearchgate.net These models are typically built using the crystal structure of a related receptor, such as the P2Y12 receptor, as a template. acs.orgresearchgate.net
Once a homology model of the P2Y14 receptor is constructed, molecular docking studies can be performed to predict the binding poses of potential ligands. acs.orgresearchgate.net This computational approach allows for the investigation of structure-activity relationships (SAR) and can guide the design of novel and more potent antagonists. For instance, docking studies can help in identifying key amino acid residues in the binding pocket that interact with the ligand and can predict how modifications to the ligand's structure might enhance these interactions. acs.orgresearchgate.net
Derivatives of this compound, with their diverse functionalities, could be designed to interact with specific residues within the P2Y14 receptor binding site. For example, the cyano group could act as a hydrogen bond acceptor, while the ester could be modified to introduce different substituents that could form hydrophobic or electrostatic interactions. The insights gained from homology modeling and docking studies can prioritize the synthesis of compounds with a higher probability of being active, thereby accelerating the drug discovery process.
The general workflow for using homology modeling and docking in the design of P2Y14 receptor antagonists is summarized below.
Table 3: Workflow for Homology Modeling and Docking Studies of the P2Y14 Receptor
| Step | Description |
|---|---|
| 1. Template Selection | Identify a suitable template structure with high sequence identity to the P2Y14 receptor (e.g., P2Y12 receptor). |
| 2. Sequence Alignment | Align the amino acid sequence of the P2Y14 receptor with that of the template. |
| 3. Model Building | Generate a 3D model of the P2Y14 receptor based on the template structure and the sequence alignment. |
| 4. Model Refinement and Validation | Optimize the geometry of the model and assess its quality using various validation tools. |
| 5. Ligand Docking | Predict the binding poses of potential ligands within the binding site of the P2Y14 receptor model. |
| 6. SAR Analysis and Lead Optimization | Analyze the predicted binding modes to understand structure-activity relationships and guide the design of new, more potent ligands. |
Translational Research and Future Directions for Ethyl 6 Chloro 5 Cyano 2 Methylnicotinate Derivatives
Preclinical and Clinical Development of Lead Candidates
The translational journey of compounds derived from Ethyl 6-chloro-5-cyano-2-methylnicotinate has involved rigorous preclinical evaluation in various disease models and, for some candidates, progression into clinical trials.
Evaluation in Relevant In Vivo Disease Models
The primary therapeutic target for many derivatives of this compound is the P2Y12 receptor, a crucial mediator of platelet activation and aggregation. Consequently, preclinical in vivo studies have predominantly focused on models of thrombosis and cardiovascular disease.
Animal models are instrumental in assessing the efficacy and safety of P2Y12 receptor antagonists. Common models include:
Thrombosis Models: These models are designed to evaluate the antithrombotic effects of drug candidates. Techniques often involve inducing vascular injury in animals, such as rabbits or mice, to stimulate thrombus formation. The efficacy of the test compound is then measured by parameters like the rate of thrombus formation, vessel occlusion time, and hemodynamic changes. patsnap.com For instance, in a rabbit model of thromboembolism, the selective P2Y12 antagonist AR-C69931MX, a compound related to those derived from ethylnicotinate, was shown to significantly reduce the size of the initial thrombus and the formation of emboli. frontiersin.org
Atherosclerosis Models: To investigate the impact of these compounds on the chronic progression of atherosclerosis, researchers often utilize genetically modified mouse models, such as Apolipoprotein E-deficient (ApoE-/-) or LDL-receptor-deficient (LDL-R-/-) mice fed a high-fat diet. patsnap.com These models allow for the study of how P2Y12 receptor antagonism affects platelet-mediated inflammation and the development of atherosclerotic plaques. patsnap.com
Bleeding Time Models: A critical aspect of preclinical evaluation for antiplatelet agents is assessing their bleeding risk. Tail vein transection bleeding models in rodents are commonly employed to determine if a test drug increases the tendency for bleeding, a key factor in balancing therapeutic efficacy with safety. patsnap.com
One notable derivative, AZD1283, was investigated in preclinical in vivo models for a different application. In a study exploring its potential as a PET imaging agent, [11C]AZD1283 was evaluated in wild-type mice, P2Y12 receptor knockout mice, and a rhesus macaque. nih.gov This research highlights the versatility of the chemical scaffold in generating compounds for varied biological investigations beyond thrombosis.
| Disease Model | Animal Species | Key Parameters Evaluated | Relevance |
|---|---|---|---|
| Thrombosis | Rabbits, Mice | Thrombus formation rate, vessel occlusion time, embolus formation | Assessing antithrombotic efficacy |
| Atherosclerosis | Mice (ApoE-/-, LDL-R-/-) | Plaque formation, platelet-mediated inflammation | Evaluating impact on chronic cardiovascular disease |
| Bleeding Tendency | Rodents | Bleeding time | Assessing safety and bleeding risk |
| PET Imaging | Mice, Rhesus Macaque | Tracer uptake and distribution in the brain and other organs | Evaluating diagnostic potential |
Progression of Drug Candidates (e.g., AZD1283) through Clinical Trials
Despite promising preclinical data for some P2Y12 antagonists, the path to clinical approval is challenging. AZD1283, a P2Y12 receptor antagonist synthesized from this compound, was initially developed by AstraZeneca. patsnap.comnih.gov However, its development was discontinued (B1498344) during the discovery phase. patsnap.com As such, AZD1283 did not advance into clinical trials.
Information from AstraZeneca's development pipeline updates around the time of AZD1283's development indicates a focus on other antiplatelet agents, such as AZD6140 (ticagrelor), which successfully progressed through extensive phase III clinical trials and gained regulatory approval. bioworld.com The discontinuation of AZD1283 highlights the rigorous selection process and high attrition rates in pharmaceutical research and development, where only a fraction of promising preclinical candidates ultimately reach human testing.
Emerging Applications in Chemical Biology and Diagnostics
The chemical scaffold of this compound and its derivatives offers potential for applications beyond therapeutics, particularly in the fields of chemical biology and diagnostic imaging.
Utilization in Positron Emission Tomography (PET) Imaging for Microglial Activation States
There is a significant interest in developing PET tracers to visualize microglial activation in the brain, as it plays a crucial role in neuroinflammatory and neurodegenerative diseases. The P2Y12 receptor is an attractive target for this purpose because it is selectively expressed on microglia in the central nervous system.
A preclinical study explored the potential of [11C]AZD1283 as a PET radiotracer for imaging P2Y12 receptors. nih.gov The radiosynthesis of [11C]AZD1283 was successfully developed, and the tracer demonstrated high stability in human serum. nih.gov However, in vivo PET imaging studies in both mice and a rhesus macaque revealed negligible uptake of the tracer in the brain. nih.gov Instead, a rapid and high accumulation was observed in the liver. nih.gov This finding, while disappointing for its intended application in neuroimaging, underscores the potential for this chemical class to be modified for PET imaging applications, provided challenges such as blood-brain barrier penetration and off-target accumulation can be overcome.
| Compound | PET Isotope | Target | Application | Outcome |
|---|---|---|---|---|
| AZD1283 | Carbon-11 (¹¹C) | P2Y12 Receptor | Imaging microglial activation in the brain | Unsuccessful due to negligible brain uptake and high liver accumulation |
Development of Advanced Chemical Probes for Receptor Studies
The development of advanced chemical probes, such as fluorescently labeled ligands, is essential for studying receptor biology with high precision. While specific examples of such probes derived directly from this compound are not extensively documented in the literature, the cyanopyridine core of these molecules is a versatile scaffold for chemical modification.
The synthesis of fluorescently labeled analogs of other receptor ligands has been shown to be a valuable tool for visualizing receptor localization and trafficking in cells. nih.gov The cyanopyridine moiety, present in derivatives of this compound, is a common structural motif in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. nih.govnih.gov The chemical properties of the cyanopyridine ring can be leveraged for the attachment of reporter molecules like fluorophores or biotin, which would enable detailed in vitro and cell-based assays to probe receptor-ligand interactions. Such tools would be invaluable for further elucidating the pharmacology of the P2Y12 receptor and other potential targets of this class of compounds.
Identified Research Gaps and Future Investigative Avenues
Despite the research conducted on derivatives of this compound, several research gaps and opportunities for future investigation remain.
A significant challenge in the development of P2Y12 antagonists is balancing their antithrombotic efficacy with the risk of bleeding. frontiersin.org Future research could focus on developing derivatives with a wider therapeutic window, potentially through mechanisms that target pathological thrombosis with less impact on normal hemostasis.
Another area for future exploration is the development of reversal agents for P2Y12 inhibitors. nih.gov The availability of a specific antidote would enhance the safety of these antiplatelet agents, particularly in emergency situations such as major bleeding or the need for urgent surgery. nih.gov
The finding that [11C]AZD1283 did not penetrate the blood-brain barrier highlights a key challenge but also an opportunity. Future medicinal chemistry efforts could focus on modifying the core structure of these nicotinic acid derivatives to improve their pharmacokinetic properties for central nervous system applications.
Furthermore, the diverse biological activities associated with cyanopyridine derivatives, including anticancer and antimicrobial effects, suggest that libraries of compounds based on the this compound scaffold could be screened for novel therapeutic applications beyond cardiovascular disease. nih.gov The development of pyridylphosphonium salts as alternatives to cyanopyridines in radical-radical coupling reactions could also expand the scope for creating more complex and diverse derivatives for biological screening. rsc.org
Finally, there is a need for the development of highly specific and validated chemical probes for studying the P2Y12 receptor and other potential targets of these compounds. Such tools would facilitate a deeper understanding of the molecular mechanisms underlying the therapeutic effects and potential side effects of this important class of molecules.
Exploration of Uninvestigated Therapeutic Areas
While derivatives of substituted pyridines have been explored for a range of biological activities, significant potential remains in uninvestigated or underexplored therapeutic areas. The core structure of cyanopyridine is a versatile scaffold present in molecules with a wide spectrum of biological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects. nih.govresearchgate.net
Currently, research has focused on specific areas. For instance, novel nicotinic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents and for their activity against cancer by targeting vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov Similarly, various cyanopyridine-based compounds have been investigated for their anticancer potential, with some showing dual inhibitory action against VEGFR-2 and HER-2, or acting as topoisomerase-IIβ inhibitors. nih.govnih.gov
Future research should venture beyond these domains. Given the prevalence of the pyridine (B92270) nucleus in bioactive compounds, derivatives of this compound could be systematically screened for activity in other key areas of human health.
Potential Future Therapeutic Applications:
| Therapeutic Area | Rationale for Exploration |
| Neurodegenerative Diseases | The pyridine ring is a component of many CNS-active drugs. Derivatives could be designed to modulate targets relevant to diseases like Alzheimer's or Parkinson's. |
| Metabolic Disorders | Nicotinic acid (Vitamin B3) itself plays a role in metabolism. Novel derivatives could be investigated for activity against targets involved in diabetes or obesity. |
| Infectious Diseases | The scaffold's known antimicrobial and antiviral properties warrant broader screening against a wider range of pathogens, including multi-drug resistant bacteria and emerging viruses. nih.govresearchgate.net |
| Cardiovascular Conditions | The parent compound is a key intermediate in the synthesis of P2Y12 antagonists used to prevent blood clots. researchgate.net This linkage suggests that other derivatives could be developed to target different aspects of cardiovascular disease. |
Innovation in Sustainable and Efficient Synthetic Methodologies
The synthesis of highly substituted pyridines like this compound is of great interest due to their role as components in biologically active molecules. nih.gov While efficient and practical routes for the large-scale manufacture of this specific compound have been developed, the broader field is moving towards more sustainable and green methodologies. researchgate.net
Traditional methods for pyridine synthesis often rely on condensation reactions of carbonyl compounds or cycloaddition reactions, which may not be compatible with various functional groups. nih.gov Modern approaches have included copper-catalyzed cascade reactions, Hantzsch-type strategies, and the use of Grignard reagents to create a wide range of substitution patterns. nih.govorganic-chemistry.orgmdpi.com
Future innovations should focus on the principles of green chemistry, aiming to reduce environmental impact while maintaining or improving efficiency. mdpi.com Key areas for development include:
Biocatalysis: The use of enzymes, such as lipases like Novozym® 435, to catalyze reactions offers high selectivity under mild conditions. mdpi.comrsc.org This approach has been successfully used for synthesizing nicotinamide (B372718) derivatives and represents a promising green strategy. rsc.org
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or tert-amyl alcohol can significantly reduce the environmental footprint of a synthetic process. mdpi.comrsc.org
Flow Chemistry: Continuous-flow microreactors offer advantages over batch processing, including shorter reaction times, increased product yields, and improved safety and scalability. rsc.org The synthesis of nicotinamide derivatives in continuous-flow systems has demonstrated these benefits. rsc.org
Atom Economy: Developing synthetic routes that maximize the incorporation of starting materials into the final product, such as multicomponent reactions (MCRs), is a core principle of green chemistry. researchgate.net
Alternative Energy Sources: Microwave irradiation is another green chemistry tool that can accelerate reactions, leading to shorter synthesis times and potentially cleaner reaction profiles. mdpi.com
Comparison of Synthetic Approaches:
| Methodology | Advantages | Challenges |
| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, may have lower yields and functional group tolerance. nih.gov |
| Modern Catalytic Methods | High efficiency, good functional group tolerance, modularity. nih.govorganic-chemistry.orgrsc.org | May require transition-metal catalysts that need to be removed from the final product. rsc.org |
| Green Chemistry Approaches | Reduced environmental impact, increased safety, use of renewable resources, high selectivity. mdpi.comrsc.org | Enzyme stability, substrate scope limitations, and the initial investment for specialized equipment (e.g., flow reactors) can be barriers. |
Deeper Mechanistic Characterization of Compound-Target Interactions
A thorough understanding of how a compound interacts with its biological target is fundamental for translational success. For derivatives of this compound, this involves moving beyond initial activity screening to a detailed characterization of their mechanism of action.
Current research has utilized molecular docking studies to predict the binding modes of cyanopyridine derivatives within the active sites of enzymes like VEGFR-2, HER-2, and topoisomerase-IIβ. nih.govnih.govnih.gov In the context of anti-inflammatory action, studies have measured the inhibition of key inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. nih.gov
Future research must employ a more comprehensive suite of techniques to build a complete picture of the compound-target interaction and its downstream cellular consequences.
Future Directions for Mechanistic Studies:
Advanced Analytical Techniques: The use of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) is crucial for detailed pharmacokinetic studies, allowing researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds. service.gov.ukcreative-proteomics.com
Biochemical and Biophysical Assays: Beyond initial screening, detailed enzymatic assays are needed to determine kinetic parameters and the precise mode of inhibition (e.g., competitive, non-competitive). Biophysical techniques can confirm direct binding between the compound and its target protein.
Cellular Assays: Investigating the downstream effects of target engagement is critical. This includes analyzing changes in signaling pathways, gene expression, and protein phosphorylation following treatment with the compound. For example, after confirming VEGFR-2 inhibition, studies should quantify the reduction in phosphorylated VEGFR-2 and assess the subsequent induction of apoptosis through markers like caspase-3. nih.gov
Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteins provides the ultimate proof of interaction and offers invaluable insights for structure-based drug design and optimization.
By systematically exploring new therapeutic avenues, embracing sustainable synthetic innovations, and delving deeper into the molecular mechanisms of action, the full potential of derivatives from this compound can be realized.
Q & A
Q. What is the molecular structure and key functional groups of Ethyl 6-chloro-5-cyano-2-methylnicotinate?
The compound has the molecular formula C₁₀H₉ClN₂O₂ (molecular weight: 224.64 g/mol) and features a pyridine ring substituted with a chloro group at position 6, a cyano group at position 5, a methyl group at position 2, and an ethyl ester at position 3. These functional groups contribute to its reactivity, particularly in nucleophilic aromatic substitution and coupling reactions .
Q. What are the common synthetic routes for this compound?
A typical synthesis involves multi-step reactions starting from nicotinic acid derivatives. For example:
- Coupling reactions : this compound reacts with amines (e.g., tert-butyl piperidine-4-carboxylate) in solvents like 1,2-dichloroethane or DMA, using DIPEA as a base at elevated temperatures (80°C) .
- Optimized pathways : Improved yields (up to 73%) are achieved by controlling reaction kinetics and minimizing impurities through optimized reagent stoichiometry and temperature .
Table 1: Synthetic Route Comparison
| Method | Reactants | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Amine coupling | tert-Butyl piperidine-4-carboxylate | DMA | 80 | 81% | |
| Process-optimized | Isonipecotic acid | N/A | N/A | 73% |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key strategies include:
- Reaction condition control : Precise temperature regulation (e.g., 80°C) and extended reaction times (2–4 hours) minimize side reactions .
- Purification techniques : Chromatography or recrystallization removes by-products like unreacted starting materials or dehalogenated derivatives .
- Catalyst optimization : Use of DIPEA as a base enhances nucleophilic substitution efficiency .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirms structural integrity by identifying proton environments (e.g., methyl and ester groups) .
- HPLC/LC-MS : Quantifies purity and detects trace impurities (e.g., residual solvents or degradation products) .
- X-ray crystallography (for derivatives): Resolves crystal structures of analogs to infer reactivity patterns .
Table 2: Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Structural validation | Chemical shifts (δ 1.3–1.4 ppm for ethyl ester) |
| LC-MS | Purity assessment | Retention time, m/z = 225.1 (M+H⁺) |
Q. What are the primary challenges in scaling up the synthesis of this compound for industrial applications?
- Impurity management : By-products like dechlorinated derivatives or ester hydrolysis products require stringent process control .
- Solvent selection : Polar aprotic solvents (e.g., DMA) improve reactivity but pose challenges in large-scale removal .
- Yield consistency : Scalability demands reproducible temperature gradients and mixing efficiency .
Q. How do reaction conditions influence impurity formation during synthesis?
- Temperature : Excessively high temperatures (>100°C) promote dehalogenation, leading to chloro group loss .
- Solvent polarity : Protic solvents (e.g., ethanol) may hydrolyze the ester group, necessitating anhydrous conditions .
- Stoichiometry imbalances : Excess amine reagents can lead to over-alkylation or dimerization .
Q. What is the mechanism of key reactions involving this compound as an intermediate?
- Nucleophilic aromatic substitution : The chloro group at position 6 is displaced by nucleophiles (e.g., piperidine derivatives) via a two-step mechanism involving transition-state stabilization by the electron-withdrawing cyano group .
- Amide coupling : Carbodiimide-mediated reactions (e.g., using CDI) form active intermediates for P2Y12 antagonist synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
